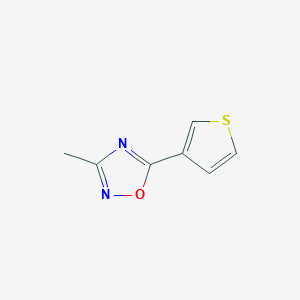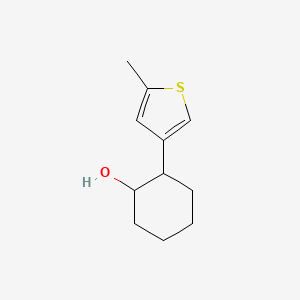
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . This compound features a cyclohexane ring substituted with a hydroxyl group and a 5-methylthiophene moiety, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 5-methylthiophene under specific conditions. The process may include:
Grignard Reaction: Cyclohexanone reacts with a Grignard reagent derived from 5-methylthiophene.
Reduction: The intermediate product is then reduced to form the final alcohol compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with considerations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
科学的研究の応用
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the development of new materials and chemical products.
作用機序
The mechanism of action for 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol involves its interaction with molecular targets and pathways, although specific details are not well-documented. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Menthol: A well-known compound with a similar cyclohexane structure but different functional groups.
Cyclohexanol: Shares the cyclohexane ring with a hydroxyl group but lacks the thiophene moiety.
Thiophene Derivatives: Compounds with similar thiophene structures but different substituents.
Uniqueness
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol is unique due to the combination of a cyclohexane ring and a 5-methylthiophene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C11H16OS |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
2-(5-methylthiophen-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H16OS/c1-8-6-9(7-13-8)10-4-2-3-5-11(10)12/h6-7,10-12H,2-5H2,1H3 |
InChIキー |
IJTRSYIAOUVUNF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


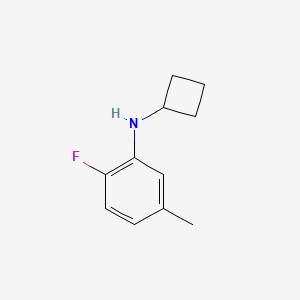


![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13251379.png)
![[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13251396.png)
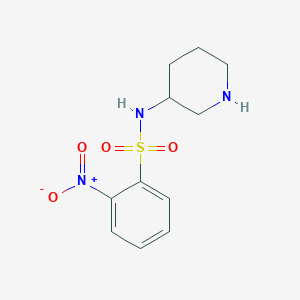
![Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13251406.png)
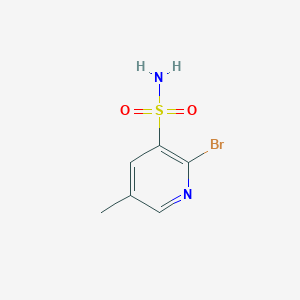
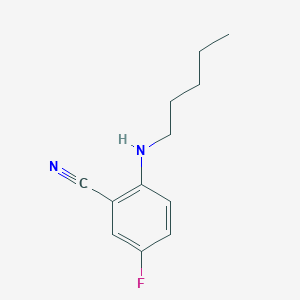


![3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13251428.png)
